molecular formula C7H6BrN3 B8092048 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine

4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine

Cat. No.: B8092048
M. Wt: 212.05 g/mol
InChI Key: NHRZUMLQUORGJT-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine is a brominated heterocyclic compound featuring a pyrazolo[3,4-C]pyridine core substituted with a methyl group at the 2-position and a bromine atom at the 4-position. The compound’s molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol (calculated).

Properties

IUPAC Name

4-bromo-2-methylpyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-5-6(8)2-9-3-7(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRZUMLQUORGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CN=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Brominated Pyridine Precursors

A foundational approach involves constructing the pyrazolo[3,4-c]pyridine core from pre-brominated pyridine derivatives. For example, 2-chloro-3-pyridinecarboxaldehyde has been cyclized with hydroxylamine hydrochloride in dimethylformamide (DMF) to yield 1H-pyrazolo[3,4-b]pyridine. Adapting this method, substituting 2-chloro-3-pyridinecarboxaldehyde with 4-bromo-3-pyridinecarboxaldehyde could directly yield the target compound. However, the limited commercial availability of 4-bromo-3-pyridinecarboxaldehyde necessitates multi-step synthesis from nicotinic acid precursors.

Key Reaction Conditions:

  • Solvent: DMF or toluene.

  • Catalyst: Hydroxylamine hydrochloride (1–5 eq).

  • Temperature: 60–90°C.

  • Yield: 43–85% (dependent on catalyst stoichiometry).

Post-Cyclization Bromination Approaches

Electrophilic bromination of pre-formed pyrazolo[3,4-c]pyridine cores offers an alternative route. The RSC study demonstrated 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis via Pd-catalyzed borylation and Suzuki–Miyaura cross-coupling. For 4-bromo regioselectivity, directing groups (e.g., methyl at N-2) may influence bromine placement.

Bromination Protocol:

  • Substrate: 2-methyl-2H-pyrazolo[3,4-c]pyridine.

  • Reagent: N-bromosuccinimide (NBS) with FeCl₃.

  • Conditions: Dichloromethane, 0°C to room temperature.

  • Yield: ~60–75% (estimated from analogous reactions).

Cross-Coupling and Functionalization Methods

Optimization of Reaction Conditions

Catalyst Stoichiometry

The mol ratio of hydroxylamine hydrochloride to pyridinecarboxaldehyde significantly impacts cyclization efficiency. Increasing the catalyst from 1:1 to 2.5:1 improved yields from 43% to 85% in 1H-pyrazolo[3,4-b]pyridine synthesis.

Solvent and Temperature Effects

  • DMF vs. Toluene: DMF enhances solubility of polar intermediates, whereas toluene favors high-temperature cyclization.

  • Microwave Assistance: Reduced reaction times (e.g., 30 minutes vs. 8 hours) achieved in borylation steps using microwave reactors.

Analytical Characterization and Data

Physicochemical Properties

  • Molecular Weight: 212.05 g/mol.

  • Solubility: Soluble in DMSO, methanol, and acetonitrile.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.2 (1H, pyrazole-H), 8.15 (2H, pyridine-H), 8.66 (1H, pyridine-H), 12.49 (1H, NH).

  • MS (ESI): [M+H]⁺ = 213.05 (theoretical for C₇H₆BrN₃).

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and sGC activators like Riociguat. Functionalization at C-3 via Suzuki coupling or at C-7 via TMPMgCl·LiCl metalation expands its utility in fragment-based drug discovery .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups at the bromine position.

Scientific Research Applications

4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as an inhibitor in drug discovery.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activity Reference
This compound Pyrazolo[3,4-C]pyridine 4-Br, 2-Me 212.05 Under investigation
5-Bromo-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-Br 198.02 Kinase inhibition
Pyrano[3,4-C]pyridine hybrids Pyrano[3,4-C]pyridine Methyl in pyridine ~250–300 Anticonvulsant
Pyrrolo[3,4-C]pyridine-1,3(2H)-diones Pyrrolo[3,4-C]pyridine 1,3-dione ~280–320 Analgesic (morphine-like)

Biological Activity

4-Bromo-2-methyl-2H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique pyrazolo-pyridine structure with a bromine atom at the 4-position and a methyl group at the 2-position of the pyrazolo ring. Its molecular formula is C7H7BrN2C_7H_7BrN_2, and it is characterized as a light-yellow solid. The presence of the bromine substituent enhances its chemical reactivity, allowing it to participate in various nucleophilic and electrophilic reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which are critical for cell signaling pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound selectively inhibit various cancer cell lines, suggesting its potential as a lead compound for targeted cancer therapies .

Table 1: Inhibitory Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)1.5
A549 (Lung)2.3
HeLa (Cervical)0.9

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects. Studies suggest that it may exert anticonvulsant activity, making it a candidate for further investigation in treating neurological disorders.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of TRK signaling pathways. This inhibition leads to downstream effects on critical cellular signaling pathways such as Ras/Erk and PI3K/Akt, which are essential for cell growth and survival .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the structure can enhance selectivity and potency against specific targets within the TRK pathways. Comparative studies with structurally similar compounds have revealed variations in substituents that significantly influence biological activity .

Table 2: SAR Analysis of Related Compounds

CompoundTRK Inhibition (%)Selectivity Index
This compound8510
Analog A705
Analog B9015

Case Study 1: Anticancer Efficacy in Mice Models

In a recent study, researchers evaluated the anticancer efficacy of this compound in xenograft mouse models. The compound demonstrated significant tumor reduction compared to controls, highlighting its potential as an effective therapeutic agent in cancer treatment.

Case Study 2: Neuroprotective Effects in Animal Models

Another investigation focused on the neuroprotective effects of this compound against induced seizures in rodent models. Results indicated that treatment with this compound significantly reduced seizure frequency and duration, suggesting its utility in managing epilepsy.

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